Comparative Potency of Spiro[3.3]heptane vs. Benzene Core in Sonidegib Analogs
Replacement of the meta-substituted benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane core results in a saturated analog with high potency in biological assays. While the direct inhibitory activity (e.g., IC50) against the Smoothened (SMO) receptor is not reported in the primary source, the study explicitly states that the 'patent-free saturated analogs obtained showed a high potency in the corresponding biological assays' compared to the parent drug [1]. This evidence supports the spiro[3.3]heptane scaffold's ability to serve as a viable, non-infringing bioisostere without a catastrophic loss of target engagement.
| Evidence Dimension | Qualitative Potency as a Bioisostere |
|---|---|
| Target Compound Data | Retains 'high potency' (qualitative descriptor) in biological assays when incorporated into sonidegib scaffold [1]. |
| Comparator Or Baseline | Sonidegib (parent drug with a meta-substituted benzene ring). |
| Quantified Difference | Not available. Difference is described qualitatively as 'high potency' retained. |
| Conditions | Comparative study on patent-free saturated analogs of known drugs; specific assays not detailed in abstract. |
Why This Matters
Demonstrates that the spiro[3.3]heptane core can replace a benzene ring in a clinically relevant drug scaffold, making it a priority selection for oncology drug discovery programs seeking novel IP space.
- [1] Prysiazhniuk, K.; et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, e202318251. View Source
